

N-Methylepinephrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Methylepinephrine**

Cat. No.: **B142415**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **N-Methylepinephrine**, a critical sympathomimetic amine and a metabolite of significant pharmacological interest. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, mechanism of action, and practical experimental considerations for **N-Methylepinephrine**. We will explore its interaction with adrenergic receptors, its role as an active metabolite of methyldopa, and provide detailed protocols for its application in a research setting. The causality behind experimental choices is explained to ensure both technical accuracy and field-proven insight.

Core Compound Identification and Properties

N-Methylepinephrine, also known as N-methyladrenaline, is a catecholamine and a derivative of epinephrine. Its fundamental properties are summarized below for quick reference.

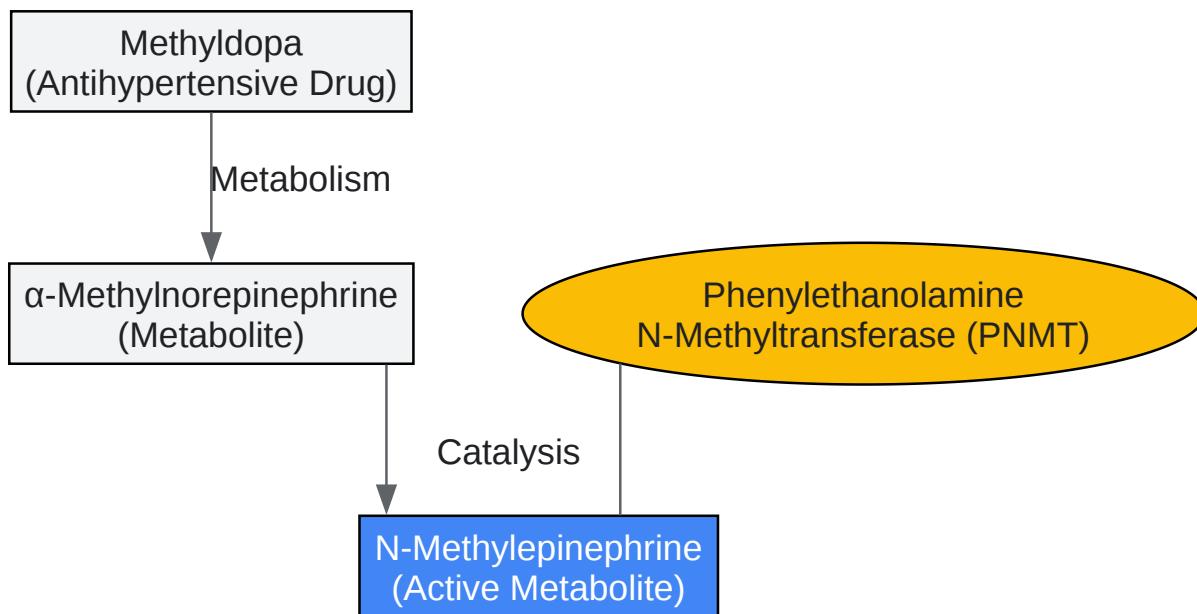
Property	Value	Source(s)
CAS Number	554-99-4	[1] [2] [3]
Molecular Weight	197.23 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₁₅ NO ₃	[1] [2]
IUPAC Name	4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol	[1]
Synonyms	N-Methyladrenaline, Methadren, α- ((dimethylamino)methyl)-3,4- dihydroxybenzyl alcohol	[1] [2]
EC Number	209-078-2	[3]
Physical Form	Crystals (DL-Form from alcohol + ethyl acetate)	[2]
Melting Point	142-143°C (DL-Form)	[2]

Pharmacology and Mechanism of Action

N-Methylepinephrine's primary mechanism of action involves its interaction with the adrenergic system, albeit with a distinct receptor affinity profile compared to its parent compound, epinephrine. It is recognized as a key active metabolite of the antihypertensive drug methyldopa, contributing significantly to its therapeutic effects.[\[2\]](#)[\[5\]](#)

Adrenergic Receptor Binding Profile

N-Methylepinephrine demonstrates a complex interaction with both α- and β-adrenergic receptors. Radioligand binding studies have elucidated its specific affinities:

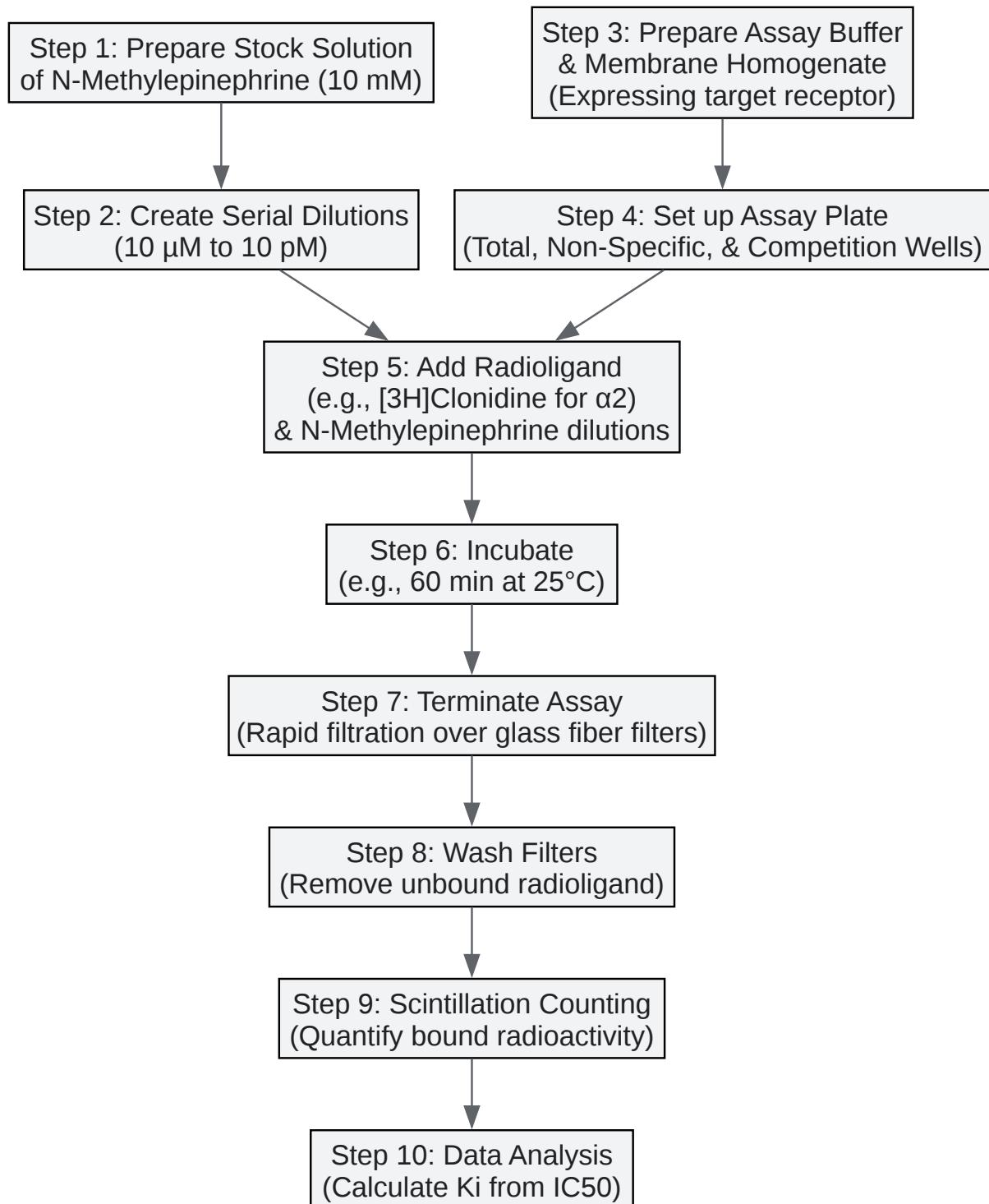

- α-Adrenergic Receptors: It shows a higher selectivity for α₂-adrenoceptors over α₁-adrenoceptors.[\[4\]](#) Its potency in competing for α₂-receptors is comparable to that of norepinephrine.[\[5\]](#) This interaction at central α₂-receptors is believed to mediate its hypotensive effects.[\[1\]](#)

- β -Adrenergic Receptors: **N-Methylepinephrine** is a potent β -adrenoceptor agonist, with a remarkable selectivity for β_2 -adrenoceptors—approximately 500-fold higher than for β_1 -adrenoceptors.[4] This potent β_2 activity contributes to vasodilation.[4]

This unique receptor profile—preferential α_2 and potent β_2 agonism—underpins its centrally-acting depressor and blood pressure-lowering effects, which are more potent than those of epinephrine when administered centrally.[2][5]

Biosynthesis and Role as a Metabolite

N-Methylepinephrine is synthesized endogenously from α -methylnorepinephrine, a primary metabolite of methyldopa. This conversion is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), the same enzyme that converts norepinephrine to epinephrine.[5][6][7] This biosynthetic step is critical, as it transforms the precursor into a more potent, centrally active antihypertensive agent.[5]


[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **N-Methylepinephrine** from Methyldopa.

Signaling Pathway Activation

Upon binding to its target receptors, **N-Methylepinephrine** initiates downstream signaling cascades. Its agonism at α_2 -adrenergic receptors, which are Gi-protein coupled, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately a reduction in sympathetic outflow from the central nervous system. Conversely, its potent agonism at β_2 -adrenergic receptors, which are Gs-protein coupled, stimulates adenylyl cyclase, increases cAMP, and activates protein kinase A (PKA), leading to smooth muscle relaxation and vasodilation in peripheral tissues.

[Click to download full resolution via product page](#)

Caption: Workflow for **N-Methylepinephrine** in a radioligand binding assay.

Step-by-Step Protocol: Stock Solution Preparation

Objective: To prepare a highly accurate 10 mM stock solution of **N-Methylepinephrine** suitable for serial dilution in downstream assays.

Causality: A precise stock solution is paramount for accurate determination of binding affinities (Ki) or potency (IC50/EC50). Errors in this initial step will propagate through all subsequent dilutions and calculations. Using an appropriate solvent and accounting for the molecular weight are critical for achieving the target molarity.

Materials:

- **N-Methylepinephrine** powder (MW: 197.23 g/mol)
- Analytical balance (readable to 0.01 mg)
- 1.5 mL microcentrifuge tubes
- Calibrated micropipettes
- Dimethyl sulfoxide (DMSO), molecular biology grade
- Vortex mixer

Methodology:

- **Mass Calculation:** Accurately weigh approximately 1.97 mg of **N-Methylepinephrine** powder using an analytical balance.
 - **Rationale:** Targeting a mass close to the molecular weight in mg for a 1 mL final volume simplifies the molarity calculation to 10 mM. For example, weighing 1.9723 mg and dissolving it in 1 mL of solvent yields a 10 mM solution.
- **Solubilization:** Transfer the weighed powder into a 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity DMSO.
 - **Rationale:** DMSO is a common solvent for organic molecules, ensuring complete solubilization. Preparing the stock in 100% DMSO before further dilution in aqueous

buffers prevents precipitation issues.

- Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief centrifugation can pellet any undissolved particulates, though complete dissolution is expected.
- Verification and Storage: Confirm the final volume and clarity of the solution. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
 - Rationale: Aliquoting preserves the integrity of the stock solution, as repeated temperature changes can degrade the compound.

Applications in Research and Drug Development

N-Methylepinephrine serves as a valuable tool in several areas of pharmacological research:

- Antihypertensive Drug Research: As the active metabolite of methyldopa, it is studied to understand the precise mechanisms of centrally-acting antihypertensive agents. [2][5]*
- Adrenergic Receptor Pharmacology: Its distinct selectivity for α_2 and β_2 subtypes makes it an important pharmacological tool for differentiating receptor function and for screening new drug candidates targeting these receptors. [4]*
- Neurotransmitter Metabolism Studies: Research involving the enzyme PNMT can utilize **N-Methylepinephrine** and its precursors to investigate catecholamine synthesis pathways and the effects of PNMT inhibitors. [7][8]

References

- Goldberg, M. R., Tung, C. S., Feldman, R. D., Smith, P. T., Oates, J. A., & Robertson, D. (1982). alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain. *Journal of Pharmacology and Experimental Therapeutics*, 220(2), 280–284. [[Link](#)]
- Tung, C. S., Goldberg, M. R., Hollister, A. S., Oates, J. A., & Robertson, D. (1983). Central and peripheral cardiovascular effects of alpha-methylepinephrine. *Journal of Pharmacology and Experimental Therapeutics*, 227(2), 484–490. [[Link](#)]
- Goldberg, M. R., Oates, J. A., & Robertson, D. (1982). Evidence that alpha-methylepinephrine is an antihypertensive metabolite of alpha-methyldopa. *Clinical Research*,

30(2), 335A. [\[Link\]](#)

- Ruffolo, R. R., Jr, & Waddell, J. E. (1982). Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat. *Journal of Pharmacology and Experimental Therapeutics*, 221(1), 29–35. [\[Link\]](#)
- PubChem. (n.d.). **N-Methylepinephrine**. National Center for Biotechnology Information. Retrieved January 14, 2026, from [\[Link\]](#)
- University of Pittsburgh. (n.d.). Adrenergics Module. Pitt Cardiology. Retrieved January 14, 2026, from [\[Link\]](#)
- Perry, B. D., Stolk, J. M., Vantini, G., Guchhait, R. B., & U'Prichard, D. C. (1985). Chronic effects of phenylethanolamine N-methyltransferase inhibitors and alpha adrenergic receptor antagonists on brain norepinephrine metabolism. *Journal of Pharmacology and Experimental Therapeutics*, 232(2), 389–396. [\[Link\]](#)
- Petrov, K. A., Zefirov, A. L., & Giniatullin, R. A. (2019). Adrenoceptors Modulate Cholinergic Synaptic Transmission at the Neuromuscular Junction. *International Journal of Molecular Sciences*, 20(18), 4583. [\[Link\]](#)
- Glez-Manzaneda, I., McLeish, M. J., & Rauk, A. (2009). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. *The Journal of Physical Chemistry B*, 113(1), 224–234. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- 2. Central and peripheral cardiovascular effects of alpha-methylepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Methylepinephrine | C10H15NO3 | CID 11139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Interactions of epinephrine, norepinephrine, dopamine and their corresponding alpha-methyl-substituted derivatives with alpha and beta adrenoceptors in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that alpha-methylepinephrine is an antihypertensive metabolite of alpha-methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. University of Pittsburgh | Adrenergics [pittmedcardio.com]
- 7. The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the functional role of brain adrenergic neurons: chronic effects of phenylethanolamine N-methyltransferase inhibitors and alpha adrenergic receptor antagonists on brain norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Methylepinephrine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142415#n-methylepinephrine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com